2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the pyranopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. Common starting materials include ethyl acetoacetate, 4-fluorobenzaldehyde, and 4-fluoroaniline. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds in the pyranopyridine family have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. Research into this compound could reveal similar biological activities.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-ethyl-8-(4-chlorobenzyl)-4-(4-chlorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 2-amino-6-ethyl-8-(4-methylbenzyl)-4-(4-methylphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms, for example, can enhance the compound’s stability and bioavailability.
Properties
Molecular Formula |
C24H21F2N3O |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-amino-6-ethyl-4-(4-fluorophenyl)-8-[(4-fluorophenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H21F2N3O/c1-2-29-13-17(11-15-3-7-18(25)8-4-15)23-21(14-29)22(20(12-27)24(28)30-23)16-5-9-19(26)10-6-16/h3-10,13,22H,2,11,14,28H2,1H3 |
InChI Key |
AOLKSWIWMBTVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C(=C1)CC3=CC=C(C=C3)F)OC(=C(C2C4=CC=C(C=C4)F)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.